molecular formula C20H16BrNO2S2 B2827163 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-74-2

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B2827163
CAS No.: 477869-74-2
M. Wt: 446.38
InChI Key: AADATAAQTCBSDI-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a nitroaromatic compound featuring two distinct sulfanyl substituents: a 4-bromophenylsulfanylmethyl group and a 4-methylphenylsulfanyl group. The bromophenyl moiety introduces electron-withdrawing characteristics, while the methylphenyl group contributes moderate electron-donating effects.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADATAAQTCBSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable alkylating agent to form the bromophenyl sulfanyl intermediate.

    Formation of the Methylphenyl Sulfanyl Intermediate: Similarly, 4-methylthiophenol is reacted with an alkylating agent to form the methylphenyl sulfanyl intermediate.

    Coupling Reaction: The two intermediates are then coupled with a nitrobenzene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene (Target) C₂₀H₁₆BrNO₂S₂ Benzene 4-Bromophenylsulfanylmethyl, 4-methylphenylsulfanyl, nitro 438.34 Hypothesized high thermal stability due to nitro group; potential electrophilic reactivity N/A
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₁₈BrN₃OS 1,2,4-Triazole 4-Bromophenyl, phenyl, sulfanylethanol 452.37 Synthesized via S-alkylation; characterized by NMR, IR, HRMS
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid C₁₇H₁₅BrO₃S Butanoic acid 4-Bromophenyl, 4-methylphenylsulfanyl, oxo 379.27 Carboxylic acid functionality suggests solubility in polar solvents
3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one C₂₃H₂₀BrN₃OS₂ Benzothienopyrimidinone 4-Bromophenyl, 4-methylbenzylsulfanyl 514.45 Heterocyclic core may confer biological activity (e.g., kinase inhibition)
Key Observations:
  • Core Diversity: The target compound’s benzene core contrasts with triazole (), butanoic acid (), and benzothienopyrimidinone () backbones.
  • Sulfanyl Group Reactivity : All compounds feature sulfanyl groups, which are susceptible to oxidation (e.g., forming sulfones) or nucleophilic substitution. The target’s nitro group may further activate the aromatic ring for electrophilic attacks.
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (438.34 g/mol) compared to ’s butanoic acid derivative (379.27 g/mol) suggests lower solubility in aqueous media, unless modified by formulation.

Biological Activity

4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene, also known by its CAS number 477869-74-2, is a compound featuring a complex structure that includes both sulfur and nitro functional groups. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C20H16BrNO2S2, with a molecular weight of 446.38 g/mol. The structure consists of two sulfanyl groups attached to a nitro-substituted benzene ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H16BrNO2S2
Molecular Weight446.38 g/mol
CAS Number477869-74-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the introduction of the bromophenyl and methylphenyl sulfanyl groups can be achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that sulfanyl derivatives can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

  • Case Study : A study published in EurekaSelect demonstrated that related sulfanyl compounds showed promising antibacterial activity against various pathogens, suggesting that the presence of bromine and nitro groups may enhance this effect .

Anti-inflammatory Properties

Compounds containing nitro groups are often investigated for their anti-inflammatory properties. The nitro group can participate in redox reactions, potentially leading to the modulation of inflammatory pathways.

  • Research Findings : In vitro studies have suggested that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus providing a rationale for further exploration of this compound in inflammatory disease models .

Anticancer Potential

The biological activity of mercapto-substituted compounds has been linked to anticancer effects. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines.

  • Case Study : Research on related triazolethione compounds indicated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7), suggesting that further investigation into the anticancer potential of this compound is warranted .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Enzyme Inhibition : The sulfanyl groups may interact with thiol-containing enzymes, inhibiting their function and altering metabolic pathways.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene?

Answer:
The compound can be synthesized via S-alkylation under alkaline conditions, a common approach for sulfanyl-substituted aromatics. For example:

  • Step 1: React 4-bromobenzenethiol with a methylating agent (e.g., methyl iodide) to form the [(4-bromophenyl)sulfanyl]methyl intermediate.
  • Step 2: Perform nucleophilic substitution with 1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to promote thioether formation .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: How should researchers characterize this compound spectroscopically?

Answer:
A multi-technique approach is essential:

  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and nitro group deshielding effects.
    • ¹³C NMR: Confirm sulfanyl and nitro substitution via carbon shifts (e.g., C-S at δ 125–135 ppm).
  • MS: Use high-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (Br contributes M+2 signals).
  • X-ray crystallography (if crystals form): Refine structures using SHELXL for precise bond-length/angle analysis .

Advanced: What challenges arise during X-ray crystallographic refinement of this compound, and how are they resolved?

Answer:
Challenges:

  • Disorder in sulfanyl/methyl groups: Dynamic conformational flexibility can lead to split positions.
  • Anisotropic displacement due to bulky substituents.
    Solutions:
  • Use SHELXL ’s PART and SIMU commands to model disorder and constrain anisotropic displacement parameters .
  • Validate refinement with ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced: How do electron-withdrawing (nitro) and donating (methyl) groups influence reactivity in cross-coupling reactions?

Answer:

  • Nitro Group: Deactivates the benzene ring, directing electrophilic substitution to the meta position. It enhances oxidative stability but complicates nucleophilic attacks.
  • Methyl Group: Activates the ring for electrophilic substitution (ortho/para-directing), potentially competing with nitro group effects.
    Methodological Insight:
  • Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict reactive sites .
  • Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Preferred Solvents: Dichloromethane/hexane (1:3) or ethanol/water mixtures.
  • Crystallization Tips:
    • Slow evaporation at 4°C enhances crystal quality.
    • Add a seed crystal if nucleation is erratic.

Advanced: How can researchers resolve contradictions in observed vs. calculated spectroscopic data?

Answer:
Common Issues:

  • Dynamic NMR effects (e.g., hindered rotation of sulfanyl groups).
  • Solvent-induced shifts in aromatic protons.
    Resolution Strategies:
  • Variable-temperature NMR to probe conformational exchange.
  • Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: What biological screening approaches are suitable for evaluating its bioactivity?

Answer:

  • Targeted Assays:
    • Anticancer: MTT assay against HeLa or MCF-7 cell lines.
    • Antimicrobial: Disk diffusion against E. coli or S. aureus.
  • Mechanistic Studies:
    • Molecular docking (AutoDock Vina) to predict binding to enzymes like topoisomerase II .
    • SAR analysis by synthesizing analogs with halogens or methyl substitutions .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazards: Nitro compounds are explosive; sulfanyl groups may release H₂S.
  • Protocols:
    • Work in a fume hood with blast shields.
    • Avoid grinding dry products; use wet quenching for reaction mixtures.

Advanced: How does the compound’s solid-state packing affect its material properties?

Answer:

  • Analysis via Mercury Software:
    • Identify π-π stacking (3.5–4.0 Å) between aromatic rings.
    • Check for halogen bonding (Br···O/N interactions) using crystallographic data .
  • Implications: Enhanced thermal stability or charge-transfer properties for optoelectronic applications .

Advanced: What computational methods predict its stability under oxidative conditions?

Answer:

  • DFT Calculations:
    • Calculate bond dissociation energies (BDEs) for C-S and C-Br bonds.
    • Simulate degradation pathways using Gaussian’s transition-state tools.
  • Experimental Validation:
    • Perform accelerated oxidation studies with H₂O₂ or UV/O₃ .

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